Iloprost-d4 (Major)
CAS No.: 1035094-10-0
Cat. No.: VC0124574
Molecular Formula: C₂₂H₂₈D₄O₄
Molecular Weight: 364.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1035094-10-0 |
|---|---|
| Molecular Formula | C₂₂H₂₈D₄O₄ |
| Molecular Weight | 364.51 |
Introduction
Chemical Properties and Structure
Structural Properties
The core structure of Iloprost-d4 is based on the prostacyclin analog framework, characterized by:
-
A bicyclic core (hexahydropentalen-2(1H)-ylidene)
-
Hydroxyl groups that contribute to its biological activity
-
A pentanoic acid side chain
-
An alkyne-containing substituent
-
Four deuterium atoms replacing specific hydrogens
This structure enables the compound to maintain the pharmacological properties of iloprost while providing the analytical advantages of deuterium labeling .
Synthesis and Production Methods
General Synthetic Approaches
Pharmacological Properties
Comparative Pharmacodynamics
The parent compound iloprost has demonstrated significant effects on several physiological parameters:
| Parameter | Effect of Iloprost | Magnitude of Change |
|---|---|---|
| Mean Pulmonary Artery Pressure | Reduction | 28.8 ± 7.89 to 20.63 ± 6.39 mmHg |
| Pulmonary Vascular Resistance | Reduction | 226.88 ± 101.93 to 118.00 ± 82.36 dyn sec cm–5 |
| Cardiac Output | Increase | 4.91 ± 0.91 to 5.49 ± 0.91 L/min |
| Mixed Venous Oxygen Saturation | Increase | 76.53% ± 5.59% to 81% ± 4.84% |
These effects demonstrate the potent vasodilatory action of the parent compound, properties that Iloprost-d4 retains in its chemical behavior but which are leveraged differently in its primary research applications .
Analytical Applications
Role in Mass Spectrometry
Iloprost-d4 serves as a valuable internal standard in mass spectrometry analyses due to several key advantages:
-
The four deuterium atoms create a mass shift of +4 amu compared to iloprost
-
This mass difference allows for accurate quantification even in complex matrices
-
Deuterated standards co-elute with their non-deuterated counterparts in chromatographic separations
-
Chemical behavior nearly identical to the analyte of interest ensures similar extraction efficiencies
-
Enhanced precision in measuring iloprost concentrations in biological samples
These properties make Iloprost-d4 particularly useful in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.
Pharmacokinetic Research Applications
In pharmacokinetic studies, Iloprost-d4 enables researchers to:
-
Quantify iloprost concentrations in plasma, urine, and tissues with high precision
-
Develop sensitive bioanalytical methods for detecting prostacyclin analogs
-
Study the metabolic pathways and elimination patterns of iloprost
-
Track the distribution of iloprost in various organ systems
-
Evaluate the bioavailability of different iloprost formulations
Clinical Context of Parent Compound
Therapeutic Applications of Iloprost
While Iloprost-d4 is primarily a research tool, understanding the therapeutic applications of its parent compound provides context for its importance:
| Condition | Administration Route | Clinical Outcomes |
|---|---|---|
| Pulmonary Arterial Hypertension (PAH) | Intravenous | Improved survival rates in idiopathic PAH patients (1-, 3- and 5-year survival: 78%, 64%, 52%) |
| PAH with Connective Tissue Disease | Intravenous | Lower survival rates compared to idiopathic PAH (1-, 3- and 5-year survival: 64%, 26%, 21%) |
| Acute Respiratory Distress Syndrome | Inhaled | Reduced pulmonary inflammation and improved oxygenation (under investigation) |
| Cardiopulmonary Bypass Surgery | Intravenous | Reduced mean pulmonary artery pressure and improved cardiac output |
These therapeutic applications underscore the clinical significance of iloprost and, by extension, the importance of accurate analytical methods using Iloprost-d4 .
Dosing and Administration Studies
Research on the parent compound has established important dosing parameters that inform how Iloprost-d4 might be used in analytical studies:
-
Median maximum dose achieved in PAH patients: 4.6-5.0 ng/kg/min
-
Typical dosage range in surgical settings: 1.25-2.5 ng/kg per minute
-
Comparative studies with other vasodilators like nitroglycerin (0.5-1 μg/kg per minute)
Research and Future Directions
Current Research Trends
Current research involving Iloprost-d4 focuses on:
-
Development of increasingly sensitive bioanalytical methods
-
Integration with advanced mass spectrometry techniques
-
Application in combination therapy studies
-
Metabolomic investigations of prostacyclin pathways
-
Long-term stability studies of deuterated standards
These research directions continue to expand the utility of this deuterated analog in pharmaceutical and clinical research settings.
Emerging Applications
While primarily used as an analytical tool, Iloprost-d4 may find expanded applications in:
-
Personalized medicine approaches for PAH and related conditions
-
Comparative effectiveness research for prostacyclin analogs
-
Development of novel drug delivery systems
-
Metabolic profiling studies
-
Therapeutic drug monitoring protocol development
As analytical technologies continue to advance, the specific advantages offered by deuterated internal standards like Iloprost-d4 will likely become increasingly valuable .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume